

In-depth Technical Guide: The Discovery and Synthesis of JYQ-173

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Compound of Interest

Compound Name: JYQ-173

Cat. No.: B15541757

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Initial research has not yielded specific information on a compound designated **JYQ-173**. Extensive searches of chemical and biological databases for "**JYQ-173**" did not provide any relevant results. It is possible that this designation is an internal project code, a very recent discovery not yet in the public domain, or a misnomer.

This guide will instead focus on a compound with a similar designation, CDZ173 (Leniolisib), a potent and selective phosphoinositide 3-kinase δ (PI3K δ) inhibitor.^{[1][2]} This will serve as an illustrative example of the kind of in-depth technical information that would be provided for a compound like **JYQ-173**, should data become available. Leniolisib is a clinically relevant molecule with a well-documented discovery and development process.^{[1][3][4]}

Introduction to CDZ173 (Leniolisib)

CDZ173, also known as Leniolisib, is an orally bioavailable, selective inhibitor of the delta isoform of the phosphoinositide 3-kinase (PI3K δ).^{[1][3]} The PI3K pathway is a critical signaling cascade involved in cell proliferation, survival, and differentiation.^[5] The δ isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in the function of B and T lymphocytes.^{[1][5]} This selective expression profile makes PI3K δ an attractive therapeutic target for a variety of immunological disorders and hematological malignancies.^{[2][4]}

Leniolisib has been approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency.^[3]

Discovery of CDZ173

The discovery of CDZ173 stemmed from a lead optimization program aimed at identifying novel, potent, and selective PI3K δ inhibitors with favorable pharmacokinetic properties. The starting point was a series of 4,6-diaryl quinazolines which, while potent, suffered from high lipophilicity.

The key steps in the discovery process were:

- **Scaffold Hopping:** The quinazoline core was replaced with a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.^[1]
- **Side Chain Modification:** One of the aryl groups was substituted with a pyrrolidine-3-amine moiety to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.^[1]
- **Lipophilicity Adjustment:** Fine-tuning of the molecule's lipophilicity led to the identification of CDZ173 as a clinical candidate with an optimal balance of potency, selectivity, and drug-like properties.^[1]

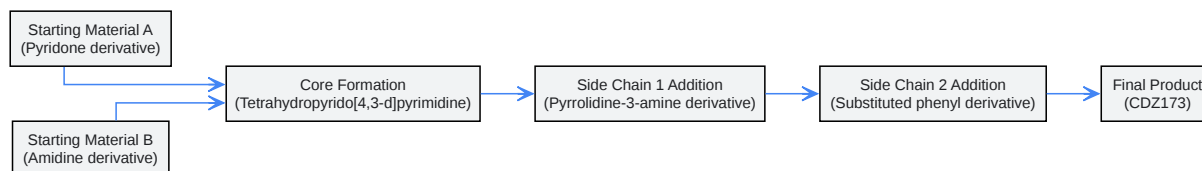
Synthesis of CDZ173

The synthesis of CDZ173 involves a multi-step process. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of CDZ173

A detailed, step-by-step protocol for the synthesis of CDZ173 is proprietary and not fully disclosed in the public literature. However, a general synthetic strategy can be inferred from related publications. The synthesis would likely involve the construction of the tetrahydropyrido[4,3-d]pyrimidine core followed by the sequential addition of the side chains through coupling reactions.

Workflow for a potential synthetic route:



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Caption: A potential synthetic workflow for CDZ173.

Biological Activity and Quantitative Data

CDZ173 is a highly potent and selective inhibitor of PI3K δ . Its biological activity has been characterized in a variety of in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity of CDZ173

Target	IC50 (nM)
PI3K δ	11
PI3K α	1,300
PI3K β	2,100
PI3K γ	290

Data adapted from Hoegenauer et al., 2017. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of CDZ173

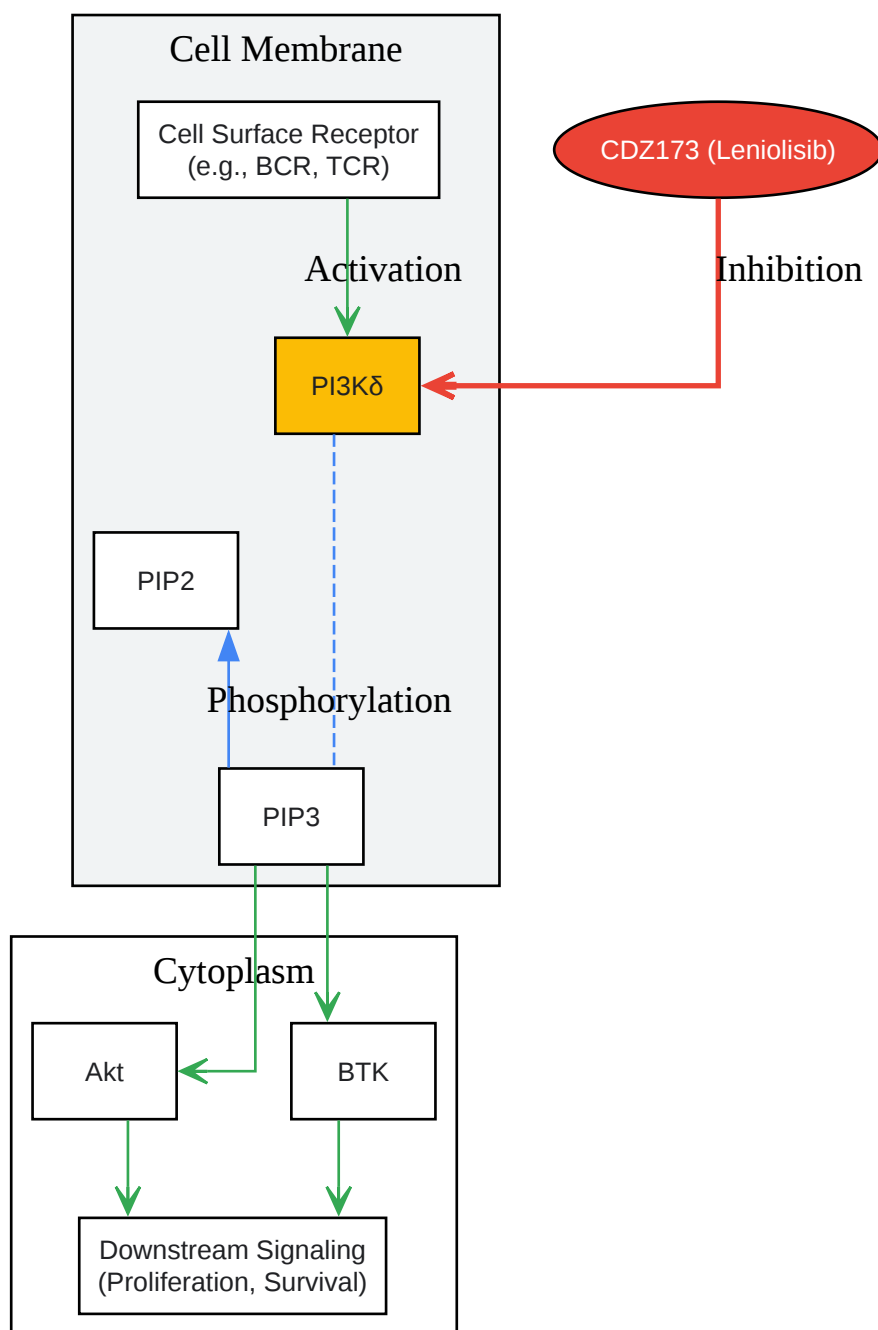
Assay	Cell Type	IC50 (nM)
B-cell receptor-induced pAkt	Ramos B-cells	39
T-cell receptor-induced pAkt	Jurkat T-cells	55

Data adapted from Hoegenauer et al., 2017.

Mechanism of Action and Signaling Pathway

CDZ173 exerts its therapeutic effect by inhibiting the PI3K δ signaling pathway. In immune cells, activation of cell surface receptors (such as the B-cell receptor or T-cell receptor) leads to the recruitment and activation of PI3K δ . PI3K δ then phosphorylates phosphatidylinositol (4,5)-biphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and BTK, which in turn regulate cellular processes such as proliferation, survival, and differentiation. By inhibiting PI3K δ , CDZ173 blocks the production of PIP3 and downstream signaling, leading to a reduction in immune cell activation.

PI3K δ Signaling Pathway



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Caption: The PI3Kδ signaling pathway and the inhibitory action of CDZ173.

Conclusion

While information on the specific compound **JYQ-173** is not currently available, the detailed exploration of CDZ173 (Leniolisib) provides a comprehensive framework for what a technical

guide on a novel compound would entail. The discovery, synthesis, and biological characterization of such molecules are complex, multi-faceted processes that are crucial for the development of new therapeutics. Should information on **JYQ-173** become public, a similar in-depth analysis would be warranted.

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